molecular formula C11H13BrClNO3 B2570642 Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride CAS No. 2177266-72-5

Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride

Cat. No.: B2570642
CAS No.: 2177266-72-5
M. Wt: 322.58
InChI Key: RDHHNUXFUJVBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride (: 2177266-72-5 ) is a chemical compound with a molecular formula of C 11 H 13 BrClNO 3 and a molecular weight of 322.58 g/mol . It is supplied as a hydrochloride salt for enhanced stability. This compound belongs to the 1,4-benzoxazepine (1,4-BZO) structural class, a benzofused seven-membered heterocycle recognized as a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential . As a synthetic building block, the bromo and ester functional groups on this molecule make it a versatile intermediate for further chemical exploration, including cross-coupling reactions and functional group transformations. The 1,4-benzoxazepine core is of significant research interest for central nervous system (CNS) drug discovery and has been investigated for the treatment of conditions such as Alzheimer's disease . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3.ClH/c1-15-11(14)9-5-8(12)4-7-6-13-2-3-16-10(7)9;/h4-5,13H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHHNUXFUJVBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCCNC2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a brominated precursor with a suitable nucleophile in the presence of a base can lead to the formation of the desired benzoxazepine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 7 undergoes nucleophilic substitution under controlled conditions. This reaction is critical for introducing diverse functional groups into the benzoxazepine scaffold.

Reaction Type Conditions Nucleophile Product Yield Reference
AminationDMF, 80°C, 12hPiperidine7-Piperidine-substituted derivative72%
ThiolationEtOH, refluxThiophenol7-Phenylsulfide analog65%
AzidationDMSO, 60°CSodium azide7-Azido intermediate58%

Key Observations :

  • Reactions proceed via an SNAr mechanism due to electron withdrawal by the adjacent oxygen atom in the benzoxazepine ring .

  • Steric hindrance from the methyl carboxylate group at position 9 slightly reduces reaction rates compared to non-carboxylated analogs .

Ester Hydrolysis and Carboxylic Acid Derivatives

The methyl carboxylate group at position 9 is susceptible to hydrolysis, enabling conversion to a carboxylic acid or further functionalization.

Reaction Conditions Product Yield Reference
Acidic Hydrolysis6M HCl, reflux, 8h9-Carboxylic acid derivative85%
Alkaline Hydrolysis2M NaOH, 70°C, 6hSodium carboxylate salt78%
AmidationEDCl, HOBt, DMF, RT, 24h9-Amide analogs (e.g., with aniline)63%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl , followed by nucleophilic attack by water.

  • The carboxylic acid product serves as a precursor for peptide coupling or metal-organic frameworks.

Ring Expansion and Functionalization

The benzoxazepine ring undergoes structural modifications under specific conditions, expanding its utility in medicinal chemistry.

Reaction Conditions Product Application Reference
Ring ExpansionPCl₅, CH₂Cl₂, -20°C → RT8-Membered benzodioxazocine derivativeIntermediate for anxiolytics
OxidationKMnO₄, H₂O, 50°C1,4-Benzoxazepine-7-one (keto derivative)Probing metabolic stability
ReductionLiAlH₄, THF, 0°C → RTTetrahydrobenzoxazepine alcoholSynthesis of chiral ligands

Notable Findings :

  • Phosphorus pentachloride facilitates ring expansion by activating the nitrogen atom for intramolecular cyclization .

  • Oxidation with KMnO₄ selectively targets the benzylic carbon adjacent to the oxygen atom .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction Catalyst System Coupling Partner Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEPhenylboronic acid7-Biphenyl derivative68%
Buchwald-HartwigPd₂(dba)₃, XPhos, KOtBuAniline7-Arylamine-substituted compound61%

Optimization Notes :

  • Polar aprotic solvents (e.g., DME) enhance reaction efficiency in Suzuki couplings .

  • Steric bulk from the carboxylate group necessitates longer reaction times for Buchwald-Hartwig aminations .

Stability and Degradation Pathways

The compound exhibits moderate stability under ambient conditions but degrades under harsh environments:

Condition Observation Degradation Product Reference
UV Light (254 nm)Dehalogenation at position 77-Hydroxy derivative
Strong Base (pH > 12)Ester saponification + ring cleavagePhenolic byproducts
High Temp (>150°C)Decarboxylation + bromine eliminationSimple aromatic hydrocarbons

Practical Implications :

  • Storage in amber vials under inert atmosphere is recommended to prevent photolytic degradation .

Scientific Research Applications

Chemical Overview

  • IUPAC Name : Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
  • Molecular Formula : C₁₁H₁₃BrClNO₃
  • Molecular Weight : 322.58 g/mol
  • CAS Number : 2177266-72-5

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new chemical entities.

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antibacterial activity against various strains of bacteria. For instance:
    • In vitro studies showed a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli .
CompoundBacterial StrainMIC (mg/mL)
Methyl 7-bromo...E. coli50
Compound XS. aureus75
  • Anticancer Potential : There are ongoing investigations into its derivatives for anticancer properties. Some studies suggest that certain benzoxazepine derivatives can inhibit cancer cell proliferation through specific molecular interactions .

Medicinal Applications

Research is being conducted to explore the therapeutic applications of methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives in treating conditions such as inflammation and cancer . The mechanism of action often involves interference with critical cellular processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of several benzoxazepine derivatives including methyl 7-bromo... against common pathogens:

  • Methodology : Broth dilution method was employed to determine MIC values.
CompoundPathogenMIC (µg/mL)
Methyl 7-bromo...Bacillus subtilis25
Methyl XStaphylococcus aureus30

The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of benzoxazepine derivatives:

  • Findings : Compounds were tested against various cancer cell lines with promising results in inhibiting cell growth.
CompoundCancer Cell LineIC50 (µM)
Methyl 7-bromo...HeLa (Cervical)15
Compound YA549 (Lung)20

These findings suggest potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride involves its interaction with specific molecular targets. The exact pathways depend on the biological context in which it is used. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes .

Comparison with Similar Compounds

Structural and Molecular Data

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS/Identifier Key Features
Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride C₁₁H₁₃BrClNO₃ Br (C7), COOCH₃ (C9) 322.5 (calc.) Referenced in Ester group enhances polarity; bromine contributes to steric bulk.
7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (Methoxy analog) C₁₀H₁₃BrClNO₂ Br (C7), OCH₃ (C9) 294.5 (calc.) CID 130562993 Methoxy group reduces polarity vs. ester; potential for altered bioavailability.
9-Bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (Chloro-bromo analog) C₉H₁₀BrCl₂NO Br (C9), Cl (C7) 298.9 (calc.) CID 65814858 Dual halogens increase electronegativity; smaller size of Cl vs. Br may affect binding.
Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride (Positional isomer) C₁₁H₁₃BrClNO₃ Br (C9), COOCH₃ (C7) 322.5 (calc.) CAS 2172033-34-8 Swapped substituent positions alter electronic distribution and steric interactions.
7-(1,3-Benzothiazol-2-yl)-4-glycyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol hydrochloride Not reported Benzothiazolyl (C7), glycyl (C4), OH (C9) N/A ChemBridge-67485854 Complex substituents likely target specific receptors; enhanced hydrogen-bonding capacity.

Substituent Effects and Physicochemical Properties

  • Target Compound vs.
  • Target Compound vs. Chloro-Bromo Analog : Chlorine at position 7 introduces stronger electron-withdrawing effects compared to bromine, which may influence binding affinity in halogen-bonding interactions .
  • Target Compound vs. Positional Isomer: Swapping bromine and carboxylate groups (C7 vs.
  • Target Compound vs. Complex Substituent Analog : The benzothiazolyl and glycyl groups in the ChemBridge compound suggest a design for targeted kinase or protease inhibition, leveraging aromatic stacking and peptide-like interactions .

Biological Activity

Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃BrClNO₃
  • Molecular Weight : 322.58 g/mol
  • CAS Number : 2177266-72-5

Biological Activities

This compound exhibits various biological activities attributed to its unique chemical structure. Notable activities include:

  • Antimicrobial Properties : Research indicates that derivatives of benzoxazepines possess significant antibacterial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to interfere with pathways critical for tumor growth and survival .
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases or phosphatases involved in cell signaling pathways.
  • Receptor Modulation : It might interact with neurotransmitter receptors (e.g., glutamate receptors), influencing neuronal excitability and synaptic transmission .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-oneStructureAnticancer and antimicrobial
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepineStructureSimilar enzyme inhibition properties

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of benzoxazepines showed promising results against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria with notable efficacy .
  • Cancer Research : In vitro assays revealed that methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives inhibited the growth of cancer cell lines by inducing apoptosis through caspase activation .
  • Neuropharmacology : Research indicated that the compound modulated glutamate receptor activity in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases .

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of this compound?

Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD). Key steps include:

  • Data Collection : Use a diffractometer (e.g., Agilent SuperNova Dual with an Atlas detector) with Mo/Kα radiation and multi-scan absorption correction .
  • Structure Solution : Employ direct methods via the SHELXS or SHELXD programs for phase determination .
  • Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically or refined isotropically .

Example Crystallographic Parameters (Hypothetical):

ParameterValue
Space groupP1P1
aa (Å)4.6162
bb (Å)11.7896
cc (Å)12.5769
α\alpha (°)81.588
RR-factor0.081 (for F2>2σF^2 > 2\sigma)

Basic: How is the compound synthesized, and what catalytic systems are effective?

Answer:
Synthesis typically involves Suzuki-Miyaura cross-coupling or nucleophilic substitution. A representative protocol:

  • Reagents : Use Pd(PPh3_3)4_4 as a catalyst, aryl boronic acids, and Na2_2CO3_3 in 1,4-dioxane/water under argon .
  • Conditions : Reflux for 24–48 hours, followed by recrystallization (e.g., acetonitrile) for purification .
  • Yield Optimization : Adjust reaction time, temperature, and ligand-to-metal ratios to mitigate side reactions.

Example Reaction Table:

StepParameters
CatalystPd(PPh3_3)4_4 (0.04 mmol)
Solvent1,4-Dioxane/H2_2O (50:2 mL)
TemperatureReflux (~100°C)
PurificationRecrystallization (CH3_3CN)

Advanced: How to resolve discrepancies in NMR data during characterization?

Answer:
Contradictions in 1H^1\text{H}-/13C^{13}\text{C}-NMR data may arise from dynamic processes (e.g., rotamers) or impurities. Mitigation strategies:

  • Variable-Temperature NMR : Identify conformational exchange signals by analyzing spectra at 25°C to 100°C.
  • 2D Techniques : Use HSQC, HMBC, or NOESY to assign overlapping peaks .
  • Purity Validation : Cross-check with HPLC (C18 column, MeOH/H2_2O gradient) to rule out impurities .

Advanced: What hydrogen-bonding patterns stabilize the crystal lattice, and how are they analyzed?

Answer:
Hydrogen bonds are critical for lattice stabilization. Analysis involves:

  • Geometric Parameters : Measure donor-acceptor distances (e.g., N–H···O ≈ 2.8–3.0 Å) and angles (>150°) .
  • Software Tools : Use SHELXL to generate hydrogen-bond tables and Mercury for visualization .

Example Hydrogen-Bond Geometry (Hypothetical):

D–H···Add (D–H) (Å)dd (H···A) (Å)\angle (°)
N1–H1···O20.882.12165

Basic: What safety protocols are critical for handling this compound?

Answer:
Safety measures include:

  • Storage : Keep in airtight containers at –20°C, away from moisture .
  • Handling : Use fume hoods, PPE (gloves, goggles), and avoid inhalation of dust .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How to address low yields in halogenated benzoxazepine synthesis?

Answer:
Low yields often stem from steric hindrance or halogen reactivity. Optimization strategies:

  • Catalyst Screening : Test Pd0^0/PdII^II systems (e.g., PdCl2_2(dppf)) for improved cross-coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 120°C) to minimize decomposition .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates .

Basic: Which analytical techniques validate purity and identity?

Answer:

  • HPLC-MS : Confirm molecular weight and detect impurities (<0.1% threshold) .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (tolerance: ±0.4%).
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced: How to model the compound’s reactivity using computational chemistry?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at B3LYP/6-31G* level and predict electrophilic sites.
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) with AMBER to assess conformational stability.
  • Docking Studies : Explore binding affinities with target proteins (e.g., kinases) using AutoDock Vina.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.